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Compound of Interest

Compound Name: 2,2-Difluorobutane

Cat. No.: B3031438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
difluorobutane (CAS No. 353-81-1). The information presented herein is essential for the

structural elucidation, identification, and characterization of this fluorinated organic compound.

This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailed experimental protocols for

data acquisition, and visualizations of the molecular structure and analytical workflow.

Data Presentation
The following sections summarize the key spectroscopic data for 2,2-difluorobutane. Due to

the limited availability of public experimental spectra, the NMR data presented is based on

computational predictions, which provide a reliable estimation for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For 2,2-difluorobutane, both ¹H and ¹³C NMR provide distinct signals that are

characteristic of its structure. The presence of fluorine atoms significantly influences the

chemical shifts and introduces complex splitting patterns due to heteronuclear coupling.

¹H NMR Spectroscopy
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The proton NMR spectrum of 2,2-difluorobutane is expected to show three distinct signals

corresponding to the three non-equivalent proton environments. The signals will exhibit splitting

due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2-Difluorobutane

Labeled Protons
Chemical Shift (δ)
(ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J) (Hz)

H-1 (CH₃) 1.05 Triplet (t) JH-H ≈ 7.5

H-3 (CH₂) 1.85 Quartet of Triplets (qt)
JH-H ≈ 7.5, JH-F ≈

19.0

H-4 (CH₃) 1.60 Triplet (t) JH-F ≈ 21.0

Predicted data obtained from computational models.

¹³C NMR Spectroscopy

The carbon NMR spectrum of 2,2-difluorobutane will display four signals, one for each unique

carbon atom. The carbon atom bonded to the two fluorine atoms (C-2) will show a significant

downfield shift and will be split into a triplet by the two fluorine atoms. The adjacent carbons (C-

1 and C-3) will also exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2-Difluorobutane

Labeled Carbon
Chemical Shift (δ)
(ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J) (Hz)

C-1 7.5 Triplet (t) JC-F ≈ 5

C-2 125.0 Triplet (t) JC-F ≈ 240

C-3 34.0 Triplet (t) JC-F ≈ 25

C-4 24.0 Triplet (t) JC-F ≈ 20

Predicted data obtained from computational models.
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Infrared (IR) Spectroscopy
The IR spectrum of 2,2-difluorobutane is characterized by strong C-F stretching absorptions,

in addition to the typical C-H stretching and bending vibrations of an alkane.

Table 3: Key IR Absorption Bands for 2,2-Difluorobutane

Wavenumber (cm⁻¹) Intensity Assignment

2980-2850 Strong C-H stretching (alkane)

1470-1430 Medium C-H bending (CH₂ and CH₃)

1380-1370 Medium C-H bending (CH₃)

1200-1000 Very Strong C-F stretching

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of 2,2-difluorobutane results in the formation of a

molecular ion and several characteristic fragment ions. The fragmentation pattern is influenced

by the presence of the two fluorine atoms.

Table 4: Major Fragments in the Mass Spectrum of 2,2-Difluorobutane

m/z Proposed Fragment

94 [C₄H₈F₂]⁺ (Molecular Ion)

79 [C₃H₄F₂]⁺

75 [C₃H₄F]⁺

65 [C₂H₂F₂]⁺

51 [CHF₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a volatile,

fluorinated compound like 2,2-difluorobutane.
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NMR Spectroscopy
Sample Preparation:

A sample of 5-10 mg of 2,2-difluorobutane is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00

ppm).

Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-150 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
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Sample Preparation (Neat Liquid):

One to two drops of liquid 2,2-difluorobutane are placed between two salt plates (e.g., NaCl

or KBr), which are transparent to infrared radiation.

The plates are carefully pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty spectrometer is recorded prior to the

sample scan.

Mass Spectrometry (MS)
Sample Introduction:

Due to its volatility, 2,2-difluorobutane is ideally introduced into the mass spectrometer via a

Gas Chromatography (GC) system for separation and controlled sample introduction.

Instrumentation and Data Acquisition:

Instrument: A GC-Mass Spectrometer with an Electron Ionization (EI) source.

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 30-150.
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GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

Temperature Program: An appropriate temperature gradient is used to ensure good

separation and peak shape.

Mandatory Visualization
The following diagrams provide a visual representation of the molecular structure with atom

labeling for NMR assignments and a general workflow for spectroscopic analysis.
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Caption: A generalized workflow for the spectroscopic analysis of 2,2-difluorobutane.

Caption: Structure of 2,2-difluorobutane with atom numbering for NMR assignments.

To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Difluorobutane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3031438#spectroscopic-data-for-2-2-difluorobutane-
nmr-ir-mass-spec]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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